molecular formula C11H10N2 B372562 5-Methyl-2-phenylpyrimidine CAS No. 77232-48-5

5-Methyl-2-phenylpyrimidine

Cat. No. B372562
CAS RN: 77232-48-5
M. Wt: 170.21g/mol
InChI Key: SOLSXWAKUGOABS-UHFFFAOYSA-N
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Description

5-Methyl-2-phenylpyrimidine is a useful research compound. Its molecular formula is C11H10N2 and its molecular weight is 170.21g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methyl-2-phenylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-2-phenylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

77232-48-5

Product Name

5-Methyl-2-phenylpyrimidine

Molecular Formula

C11H10N2

Molecular Weight

170.21g/mol

IUPAC Name

5-methyl-2-phenylpyrimidine

InChI

InChI=1S/C11H10N2/c1-9-7-12-11(13-8-9)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

SOLSXWAKUGOABS-UHFFFAOYSA-N

SMILES

CC1=CN=C(N=C1)C2=CC=CC=C2

Canonical SMILES

CC1=CN=C(N=C1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of benzamidine hydrochloride (500 mg, 3.19 mmol) and 3-ethoxy-2-methylacrylaldehyde (400 mg, 3.51 mmol) in Methanol (10 mL) was added a NaOMe-solution (30 percent in methanol) dropwise under stirring over 30 minutes. After stirring for 4 hours water (20 mL) was added and mixture was stirred for further 30 minutes at room temperature. After filtration the obtained precipitate was washed with water and dried. White solid. Yield: 220 mg, 41%. 1H NMR (CDCl3, 500 MHz): δH (ppm)=2.34 (s, 3H), 7.44-7.54 (m, 3H), 8.37-8.45 (m, 2H), 8.64 (d, J=0.6 Hz, 2H); 13C NMR (CDCl3, 125 MHz): δC (ppm)=15.7, 128.1, 128.5, 128.8, 130.6, 137.9, 157.6, 162.7; (ESI): m/z=170.97 [M+H]+.
Quantity
500 mg
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400 mg
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0 (± 1) mol
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reactant
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10 mL
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20 mL
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Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of sodium methoxide in methanol is generated by dissolving sodium metal (0.89 g, 30.0 mmol) in dry methanol (25 mL). This solution is added via an addition funnel to a solution of benzamidine hydrochloride hydrate (2.35 g, 15.0 mmol) and 3-dimethyl-amino-2-methylpropenal (1.16 g, 10.2 mmol) in dry methanol (50 mL) at room temperature. The reaction mixture is refluxed for 4 hours, then cooled at room temperature. The mixture is concentrated in vacuo and the residue partitioned between dichloromethane (50 mL) and water (50 mL). The aqueous layer is extracted with dichloromethane (50 mL) and the combined organic layers are dried over magnesium sulfate. Filtration and concentration in vacuo gives 5-methyl-2-phenyl-pyrimidine as a yellow solid.
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0 (± 1) mol
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reactant
Reaction Step One
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0.89 g
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reactant
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25 mL
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2.35 g
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reactant
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1.16 g
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reactant
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50 mL
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solvent
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0 (± 1) mol
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solvent
Reaction Step Four

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